molecular formula C17H15N3OS B5358012 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide

Cat. No. B5358012
M. Wt: 309.4 g/mol
InChI Key: AXLWXXGLLGJJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide is a chemical compound that belongs to the class of thiazole derivatives. This compound has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro. It has also been reported to possess antifungal and antibacterial properties. However, the biochemical and physiological effects of this compound in vivo are not well understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide in lab experiments is its potent anticancer activity. This compound can be used to study the mechanism of action of anticancer agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro studies.

Future Directions

There are several future directions for research on N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide. One area of research could be to investigate the mechanism of action of this compound in vivo. Another area of research could be to develop more soluble derivatives of this compound for use in in vitro studies. Additionally, this compound could be further investigated for its potential use as a fluorescent probe for the detection of metal ions.

Synthesis Methods

The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide involves the reaction of 4-methylphenyl isothiocyanate with isonicotinamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by hydrolysis. The synthesis of this compound has been reported in several research articles.

Scientific Research Applications

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been reported to possess antifungal and antibacterial properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-2-4-14(5-3-12)17-20-15(11-22-17)10-19-16(21)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLWXXGLLGJJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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